molecular formula C13H11ClN2O3 B12507740 2-(2-(4-Chlorophenyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid

2-(2-(4-Chlorophenyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid

Cat. No.: B12507740
M. Wt: 278.69 g/mol
InChI Key: WNWBVJWEGQWKIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(4-Chlorophenyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid is a complex organic compound that belongs to the class of pyrimidinones This compound is characterized by the presence of a chlorophenyl group, a methyl group, and a dihydropyrimidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-Chlorophenyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid typically involves multi-step organic reactions. One common method involves the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate compound. This intermediate is then subjected to cyclization and subsequent hydrolysis to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent extraction and crystallization are commonly employed for purification .

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-Chlorophenyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-(4-Chlorophenyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2-(2-(4-Chlorophenyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(4-Chlorophenyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid is unique due to its specific combination of functional groups and the presence of the dihydropyrimidinone ring.

Properties

IUPAC Name

2-[2-(4-chlorophenyl)-4-methyl-6-oxo-1H-pyrimidin-5-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O3/c1-7-10(6-11(17)18)13(19)16-12(15-7)8-2-4-9(14)5-3-8/h2-5H,6H2,1H3,(H,17,18)(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNWBVJWEGQWKIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)C2=CC=C(C=C2)Cl)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.